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Compound of Interest

Compound Name: PI4K-IN-1

Cat. No.: B605714 Get Quote

Disclaimer: No specific in vivo dosage and administration data for a compound explicitly named

"PI4K-IN-1" was identified in the conducted search. The following application notes and

protocols are based on a representative PI4KA inhibitor, referred to as the "F1 compound" in a

14-day oral toxicity study in mice, and other relevant phosphatidylinositol kinase inhibitors.

Researchers should consider this information as a general guideline and optimize protocols for

their specific molecule and mouse model.

Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play crucial roles in

various cellular processes, including signal transduction, membrane trafficking, and viral

replication.[1] As such, they have emerged as attractive therapeutic targets for a range of

diseases, including cancer, infectious diseases, and inflammatory conditions.[1] This document

provides detailed application notes and protocols for the in vivo administration and evaluation

of PI4K inhibitors in mouse models, with a focus on a representative PI4KA inhibitor.

Quantitative Data Summary
The following tables summarize the in vivo dosage and administration data for the

representative PI4KA inhibitor ("F1 compound") and other PI3K/PI4K inhibitors in mouse

models.

Table 1: 14-Day Oral Toxicity Study of a PI4KA Inhibitor ("F1 compound") in Mice[2]
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Parameter Details

Compound "F1 compound" (PI4KA Inhibitor)

Mouse Strain Not specified (Male mice used)

Dosage Levels 0 (Vehicle), 3, 10, 20, 40 mg/kg/day

Administration Route Oral gavage

Dosing Frequency Twice daily, 6 hours apart

Duration 7 or 14 days

Vehicle 30% Solutol, 70% Polyethylene glycol

Dose Volume 10 ml/kg/day

Observed Toxicity
- 3 mg/kg/day: One mouse found dead on day

12.

- 20 mg/kg/day: One mouse found dead on day

8.

- 40 mg/kg/day: Four mice found dead or

euthanized between days 11 and 14 with clinical

signs of toxicity (decreased activity, weight loss,

etc.).

Table 2: Overview of Other PI4K/PI3K Inhibitors in Mouse Models
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Compound Target(s)
Mouse
Model

Dosage
Administrat
ion Route

Reference

UCT594
Plasmodium

PI4K

P. falciparum

NSG mouse

model

0.0625 to 5

mg/kg (oral)
Oral [3][4]

KDU691
Plasmodium

PI4K

P. berghei

infected mice

7.5 mg/kg

(single dose)
Oral [5]

BKM120 PI3K

Primary soft-

tissue

sarcoma

mouse model

Not specified Not specified [6]

BEZ235 PI3K/mTOR

Primary soft-

tissue

sarcoma

mouse model

Not specified Not specified [6]

GDC-0941 Class I PI3K

PTEN-

deficient

lymphoma

mouse model

Not specified Oral gavage [7]

LY294002 PI3K

Ovarian

cancer

xenograft

mouse model

Not specified

(in

combination)

Intraperitonea

l (i.p.)
[8]

ML267 Not specified

Male CD1

mice

(Pharmacokin

etic study)

30 mpk (i.p.),

3 mpk (i.v.)
i.p., i.v. [9]

Experimental Protocols
Protocol: 14-Day Oral Toxicity Study of a PI4KA Inhibitor
in Mice
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This protocol is based on the methodology described for the "F1 compound".[2]

Objective: To assess the potential toxicity of a PI4KA inhibitor following repeated oral

administration in mice.

Materials:

PI4KA inhibitor ("F1 compound")

Vehicle: 30% Solutol, 70% Polyethylene glycol

Male mice (e.g., C57BL/6 or as appropriate for the study)

Oral gavage needles

Syringes

Animal balance

Standard laboratory animal housing and care facilities

Procedure:

Animal Acclimatization: Acclimate male mice to the laboratory environment for at least one

week prior to the start of the study.

Group Allocation: Randomly assign mice to treatment groups (e.g., 8 mice per group):

Group 1: Vehicle control (0 mg/kg/day)

Group 2: 3 mg/kg/day

Group 3: 10 mg/kg/day

Group 4: 20 mg/kg/day

Group 5: 40 mg/kg/day
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Formulation Preparation: Prepare a solution of the PI4KA inhibitor in the vehicle (30%

solutol, 70% polyethylene glycol). The concentration should be calculated to deliver the

desired dose in a volume of 10 ml/kg.

Dosing:

Administer the assigned dose or vehicle to each mouse via oral gavage.

Dosing should be performed twice daily, with a 6-hour interval between administrations.

Continue dosing for 14 consecutive days.

Clinical Observations:

Observe the animals for any clinical signs of toxicity at least once daily. Signs to monitor

include, but are not limited to: decreased activity, loss of skin elasticity, rough coat,

partially closed eyes, hunched posture, cold to the touch, slow breathing, loose/watery

feces, and changes in behavior.

Record body weights daily.

Euthanasia and Necropsy:

Humanely euthanize mice that become moribund.

At the end of the 14-day study period, euthanize all surviving animals.

Perform a gross necropsy on all animals and collect relevant tissues for histopathological

analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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